4-Butoxybenzylamine

Description

BenchChem offers high-quality 4-Butoxybenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butoxybenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

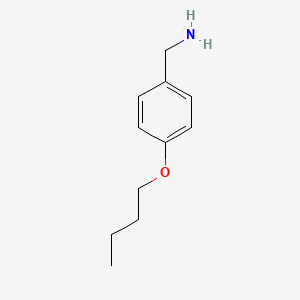

Structure

3D Structure

Properties

IUPAC Name |

(4-butoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAURTOWAVNOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276388 | |

| Record name | 4-BUTOXYBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21244-35-9 | |

| Record name | 4-Butoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21244-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-BUTOXYBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Butoxybenzylamine from 4-Butoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Butoxybenzylamine, a valuable amine intermediate, from its corresponding aldehyde, 4-butoxybenzaldehyde. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic process, focusing on the widely employed method of reductive amination. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that influence the reaction's success. This guide emphasizes scientific integrity, with key claims and protocols supported by authoritative references.

Introduction: The Significance of 4-Butoxybenzylamine

4-Butoxybenzylamine is a primary amine that serves as a versatile building block in the synthesis of a wide range of organic molecules. Its structure, featuring a flexible butoxy group and a reactive benzylamine moiety, makes it a valuable intermediate in medicinal chemistry and materials science. The butoxy group can enhance lipophilicity, a crucial factor in the pharmacokinetic profile of drug candidates. The primary amine functionality allows for a multitude of chemical transformations, including amide bond formation, N-alkylation, and the synthesis of various heterocyclic systems.

The synthesis of 4-Butoxybenzylamine from 4-butoxybenzaldehyde is a classic example of reductive amination, a cornerstone reaction in organic chemistry for the formation of carbon-nitrogen bonds.[1] This guide will focus on this efficient and widely utilized synthetic route.

The Synthetic Pathway: Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds (aldehydes or ketones).[2] The reaction proceeds in a one-pot fashion, involving the initial formation of an imine intermediate from the reaction of a carbonyl compound with an amine, followed by the in-situ reduction of the imine to the corresponding amine.[1]

Mechanistic Insights

The reductive amination of 4-butoxybenzaldehyde with ammonia to yield 4-Butoxybenzylamine involves two key sequential steps:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 4-butoxybenzaldehyde. This forms a hemiaminal intermediate, which then undergoes dehydration to form a benzylideneimine. This step is typically reversible and often catalyzed by mild acid.

-

Reduction of the Imine: The newly formed imine is then reduced to the target amine, 4-Butoxybenzylamine. This reduction is achieved using a selective reducing agent that readily reduces the C=N double bond of the imine while being unreactive towards the starting aldehyde.[3]

The choice of reducing agent is critical to the success of the reaction. Mild hydride reagents are commonly employed for this purpose.

Diagram of the Reductive Amination Workflow

Caption: Workflow for the synthesis of 4-Butoxybenzylamine.

Experimental Protocol: A Field-Proven Methodology

This section provides a detailed, step-by-step protocol for the synthesis of 4-Butoxybenzylamine from 4-butoxybenzaldehyde via reductive amination. This protocol is designed to be a self-validating system, with clear steps and rationale.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 4-Butoxybenzaldehyde | 178.23 | 10.0 g | 1.0 |

| Ammonium Acetate | 77.08 | 21.6 g | 5.0 |

| Sodium Borohydride (NaBH₄) | 37.83 | 2.5 g | 1.2 |

| Methanol (MeOH) | 32.04 | 100 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |

| Brine (Saturated NaCl solution) | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-butoxybenzaldehyde (10.0 g, 56.1 mmol) and ammonium acetate (21.6 g, 280.5 mmol) in methanol (100 mL). Stir the mixture at room temperature until all solids have dissolved. The large excess of ammonium acetate serves as the ammonia source and helps drive the imine formation equilibrium forward.

-

Imine Formation: Stir the reaction mixture at room temperature for 1 hour. This allows for the formation of the imine intermediate in situ.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (2.5 g, 66.1 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation in a fume hood. The portion-wise addition helps to control the reaction rate and temperature. Sodium borohydride is a suitable reducing agent as it is capable of reducing the imine but is less reactive towards the aldehyde starting material, especially at lower temperatures.[4]

-

Reaction Monitoring: After the addition of sodium borohydride is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-butoxybenzaldehyde spot.

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes any remaining acid and decomposes excess sodium borohydride.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL). The brine wash helps to remove any remaining water and inorganic salts from the organic phase.

-

-

Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-Butoxybenzylamine.

-

The crude product can be further purified by vacuum distillation to yield pure 4-Butoxybenzylamine as a colorless to pale yellow oil.[5]

-

Causality in Experimental Choices

The selection of reagents and conditions in the provided protocol is based on established principles of organic synthesis to maximize yield and purity while ensuring safety and practicality.

-

Choice of Ammonia Source: Ammonium acetate is used as a convenient and stable source of ammonia in situ. It also provides a mildly acidic environment that can catalyze imine formation.

-

Choice of Reducing Agent: Sodium borohydride is a cost-effective and relatively safe reducing agent for this transformation.[6] While other specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used and may offer higher selectivity, NaBH₄ is often sufficient for simple aldehydes like 4-butoxybenzaldehyde, especially when the imine formation is allowed to proceed before the addition of the reducing agent.[2][4]

-

Solvent Selection: Methanol is a good solvent for both the starting materials and the intermediates. It is also compatible with sodium borohydride.

-

Temperature Control: The initial cooling to 0 °C during the addition of NaBH₄ is crucial to moderate the reaction rate and prevent the reduction of the starting aldehyde.

Conclusion

The synthesis of 4-Butoxybenzylamine from 4-butoxybenzaldehyde via reductive amination is a robust and efficient method. This guide has provided a detailed technical overview of the process, from the underlying chemical principles to a practical, step-by-step experimental protocol. By understanding the rationale behind each step, researchers can confidently and safely perform this synthesis and adapt it as needed for their specific research and development goals.

References

- ACS Publications. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.

- ResearchGate. (2025). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.

- ResearchGate. (2020). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...).

- SciSpace. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.

- ChemRxiv. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces.

- YouTube. (2023). Reductive Amination.

- BenchChem. (n.d.). An In-depth Technical Guide to 4-Butoxybenzaldehyde: Discovery, Synthesis, and Applications.

- BenchChem. (n.d.). An In-Depth Technical Guide to 4-Butoxybenzaldehyde.

- Wikipedia. (n.d.). Reductive amination.

- BenchChem. (n.d.). The Pivotal Role of 4-Butoxybenzaldehyde in the Synthesis of Novel Pharmaceutical Agents.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 4-Butoxybenzaldehyde from p-Hydroxybenzaldehyde.

- BenchChem. (n.d.). Technical Support Center: 4-Butoxybenzaldehyde Synthesis.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

- Thieme. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones.

- BenchChem. (n.d.). An In-depth Technical Guide to 4-Butoxybenzaldehyde Derivatives and Analogs for Drug Discovery Professionals.

- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.

- BenchChem. (n.d.). A Comparative Analysis of 4-Butoxybenzaldehyde and Its Isomers for Researchers and Drug Development Professionals.

- Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.

- NIST. (n.d.). Benzaldehyde, 4-butoxy-.

- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-Butoxybenzaldehyde.

- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.

Sources

4-Butoxybenzylamine chemical properties and structure

An In-Depth Technical Guide to 4-Butoxybenzylamine: Properties, Synthesis, and Applications

Introduction

4-Butoxybenzylamine is a primary aralkylamine that serves as a valuable building block in organic synthesis and medicinal chemistry. Characterized by a benzylamine core functionalized with a butoxy group at the para position of the aromatic ring, this compound combines the nucleophilic reactivity of a primary amine with the lipophilic character of a butyl chain. These features make it an important intermediate for the synthesis of diverse molecular scaffolds, particularly in the development of novel pharmaceutical agents. This guide provides a detailed exploration of the chemical structure, physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety considerations of 4-Butoxybenzylamine, tailored for researchers and drug development professionals.

Chemical Structure and Identity

The molecular architecture of 4-Butoxybenzylamine consists of three key components: a benzene ring, a primary aminomethyl group (-CH₂NH₂), and a butoxy ether group (-O(CH₂)₃CH₃). The ether linkage is positioned para to the aminomethyl substituent, a configuration that influences the molecule's electronic properties and reactivity.

Caption: Chemical structure of 4-Butoxybenzylamine.

Table 1: Chemical Identifiers for 4-Butoxybenzylamine

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | (4-Butoxyphenyl)methanamine | N/A |

| CAS Number | 21244-35-9 | [1] |

| Molecular Formula | C₁₁H₁₇NO | [2] |

| Molecular Weight | 179.26 g/mol | [2] |

| Synonyms | 4-Butoxybenzenemethanamine | N/A |

Physicochemical Properties

The physicochemical properties of 4-Butoxybenzylamine are dictated by the interplay between its polar amine head and its nonpolar butoxy-substituted aromatic body. The butoxy group, in particular, increases its lipophilicity compared to simpler benzylamines.

Table 2: Physicochemical Data for 4-Butoxybenzylamine

| Property | Value | Source(s) |

|---|---|---|

| Boiling Point | 95-100 °C at 0.05 Torr | [1] |

| Density | 0.9858 g/cm³ | [1] |

| pKa | 9.31 ± 0.10 (Predicted) | [1] |

| Appearance | Likely a liquid at room temperature | Inferred |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | Inferred |

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is essential for verifying the identity and purity of 4-Butoxybenzylamine. While a comprehensive dataset for this specific molecule is not publicly available, its spectral characteristics can be reliably predicted based on its functional groups and structural analogs like 4-methoxybenzylamine.[3][4]

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (~6.8-7.3 ppm). The two protons ortho to the butoxy group will appear as a doublet (J ≈ 8.5 Hz) at a more upfield position (~6.8-6.9 ppm) due to the electron-donating effect of the ether. The two protons ortho to the aminomethyl group will appear as a doublet (J ≈ 8.5 Hz) further downfield (~7.1-7.2 ppm).

-

Benzylic Protons (Ar-CH₂): A singlet at ~3.7-3.8 ppm, integrating to 2H.

-

Butoxy Protons (-OCH₂CH₂CH₂CH₃):

-

A triplet at ~3.9-4.0 ppm (2H), corresponding to the -OCH₂- group.

-

A multiplet (sextet) at ~1.7-1.8 ppm (2H) for the -OCH₂CH₂- group.

-

A multiplet (sextet) at ~1.4-1.5 ppm (2H) for the -CH₂CH₃ group.

-

A triplet at ~0.9-1.0 ppm (3H) for the terminal methyl (-CH₃) group.

-

-

Amine Protons (-NH₂): A broad singlet at ~1.5-2.0 ppm (2H), which is exchangeable with D₂O. Its chemical shift can be variable.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Six signals are expected. The carbon bearing the butoxy group will be the most downfield (~158 ppm). The carbon bearing the aminomethyl group will be at ~135 ppm. The other aromatic carbons will appear in the ~114-130 ppm range.

-

Benzylic Carbon (Ar-CH₂): A signal around ~45-46 ppm.

-

Butoxy Carbons (-OCH₂CH₂CH₂CH₃):

-

-OCH₂-: ~67-68 ppm

-

-OCH₂CH₂-: ~31-32 ppm

-

-CH₂CH₃: ~19-20 ppm

-

-CH₃: ~13-14 ppm

-

IR Spectroscopy (Predicted)

-

N-H Stretching: A medium-intensity, two-pronged peak (symmetric and asymmetric stretching) for the primary amine will appear in the 3300-3500 cm⁻¹ region.[5]

-

C-H Stretching (Aliphatic): Strong absorptions between 2850-2960 cm⁻¹ due to the C-H bonds of the butoxy and aminomethyl groups.[6]

-

C-H Stretching (Aromatic): Weaker absorptions from 3000-3100 cm⁻¹.[6]

-

C=C Stretching (Aromatic): Characteristic absorptions for the benzene ring around 1610 cm⁻¹ and 1510 cm⁻¹.[7]

-

N-H Bending: A medium absorption band around 1590-1650 cm⁻¹.

-

C-O Stretching (Ether): A strong, characteristic C-O-C stretch for the aryl alkyl ether is expected around 1240-1250 cm⁻¹.[8]

-

C-H Out-of-Plane Bending: A strong band in the 800-850 cm⁻¹ region, indicative of 1,4-disubstitution on the benzene ring.[7]

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 179.

-

Key Fragmentation Patterns:

-

Loss of the amino group to form a benzyl cation at m/z = 162.

-

The most prominent peak is often the benzylic cleavage to form the 4-butoxybenzyl cation at m/z = 162, followed by subsequent fragmentation, or formation of the CH₂NH₂⁺ fragment at m/z = 30.

-

Cleavage of the butyl group from the ether linkage can also occur.

-

Synthesis and Reactivity

Synthesis Protocol: Reductive Amination of 4-Butoxybenzaldehyde

The most direct and common laboratory synthesis of 4-Butoxybenzylamine is through the reductive amination of its corresponding aldehyde, 4-butoxybenzaldehyde. This process involves the formation of an intermediate imine, which is then reduced in situ to the desired primary amine.

Sources

- 1. 4-BUTOXYBENZYLAMINE CAS#: 21244-35-9 [m.chemicalbook.com]

- 2. 4-TERT-BUTOXY-BENZYLAMINE | 84697-13-2 [m.chemicalbook.com]

- 3. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methoxybenzylamine(2393-23-9) 13C NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

A Comprehensive Spectroscopic and Structural Elucidation of 4-Butoxybenzylamine: A Predictive Guide for Researchers

Introduction and Molecular Structure

4-Butoxybenzylamine (C₁₁H₁₇NO, Molar Mass: 179.26 g/mol ) is a 1,4-disubstituted aromatic compound. Its structure comprises a benzylamine core functionalized with a butoxy group at the para position. The interplay between the electron-donating butoxy group (-O(CH₂)₃CH₃) and the benzylamine moiety (-CH₂NH₂) dictates its chemical reactivity and its unique spectral signature.

The structural confirmation of such molecules relies on a synergistic application of multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and provides insight into the molecule's fragmentation pattern. This guide will dissect the predicted data from each of these essential techniques.

4-Butoxybenzylamine as a building block in organic synthesis

An In-depth Technical Guide to 4-Butoxybenzylamine as a Building Block in Organic Synthesis

Introduction: The Versatility of a Substituted Benzylamine

In the landscape of medicinal chemistry and organic synthesis, benzylamines are foundational scaffolds.[1][2] Their derivatives are integral to a wide array of pharmaceuticals, from anticancer agents to central nervous system-acting drugs.[3] 4-Butoxybenzylamine, with its distinct combination of a reactive primary amine and a lipophilic butoxy-substituted aromatic ring, presents itself as a particularly valuable and versatile building block.[][5] The primary amine serves as a robust nucleophilic handle for constructing carbon-nitrogen bonds, a cornerstone of many synthetic transformations, while the butoxy group modulates the molecule's overall physicochemical properties, such as solubility and membrane permeability, which are critical considerations in drug design.

This guide provides a comprehensive technical overview of 4-Butoxybenzylamine, from its synthesis and characterization to its application in forming more complex molecular architectures. We will explore the causality behind synthetic choices and provide detailed, field-proven protocols for its preparation and subsequent use.

Physicochemical and Spectroscopic Profile

The identity and purity of a building block are paramount for its successful application. The properties of 4-Butoxybenzylamine are well-defined, ensuring its reliability in synthetic workflows.

Table 1: Physicochemical Properties of 4-Butoxybenzylamine

| Property | Value |

| CAS Number | 25395-54-2 |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~285 °C (lit.)[6] |

| Density | ~1.031 g/mL at 25 °C (lit.)[6] |

Table 2: Characteristic Spectroscopic Data

The spectroscopic signature of 4-Butoxybenzylamine is key to its identification. The following data is predicted based on the known spectra of its precursor, 4-Butoxybenzaldehyde, and general principles of NMR spectroscopy for benzylamines.[7][8][9]

| Spectroscopy | Characteristic Peaks / Shifts (Predicted) |

| ¹H NMR (CDCl₃) | δ ~7.2 ppm (d, 2H, Ar-H ortho to CH₂NH₂), δ ~6.8 ppm (d, 2H, Ar-H ortho to OBu), δ ~4.0 ppm (t, 2H, -OCH₂-), δ ~3.8 ppm (s, 2H, Ar-CH₂NH₂), δ ~1.7-1.8 ppm (m, 2H, -OCH₂CH₂-), δ ~1.4-1.5 ppm (m, 2H, -CH₂CH₃), δ ~1.5 ppm (s, 2H, -NH₂), δ ~0.9 ppm (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~158 ppm (Ar-C-O), δ ~130-135 ppm (Ar-C-CH₂), δ ~129 ppm (Ar-CH), δ ~114 ppm (Ar-CH), δ ~68 ppm (-OCH₂-), δ ~46 ppm (Ar-CH₂-), δ ~31 ppm (-OCH₂CH₂-), δ ~19 ppm (-CH₂CH₃), δ ~14 ppm (-CH₃) |

Synthesis of 4-Butoxybenzylamine: A Two-Stage Approach

The most common and efficient route to 4-Butoxybenzylamine begins with the commercially available 4-hydroxybenzaldehyde. The synthesis is a robust two-step process: (1) Williamson ether synthesis to form the key intermediate, 4-Butoxybenzaldehyde, followed by (2) reductive amination to yield the target primary amine.

Step 1: Synthesis of 4-Butoxybenzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable Sₙ2 reaction for forming ethers.[7][10] In this case, the phenoxide ion generated from 4-hydroxybenzaldehyde acts as a nucleophile, attacking 1-bromobutane to form the desired butoxy ether linkage. The use of a polar aprotic solvent like DMF is crucial as it favors the O-alkylation pathway over potential C-alkylation side reactions.[11]

Experimental Protocol: Synthesis of 4-Butoxybenzaldehyde [7][11]

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Alkylation: Add 1-bromobutane (1.1 - 1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 70-80°C and maintain this temperature for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Pour the mixture into an excess of water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-butoxybenzaldehyde as a pale yellow oil.[6]

Step 2: Reductive Amination to 4-Butoxybenzylamine

Reductive amination is a powerful method for forming amines from carbonyl compounds. The process involves the in-situ formation of an imine from the reaction of 4-Butoxybenzaldehyde with an ammonia source, which is then immediately reduced to the corresponding primary amine by a reducing agent like sodium borohydride (NaBH₄).

Experimental Protocol: Reductive Amination of 4-Butoxybenzaldehyde

-

Setup: In a round-bottom flask, dissolve 4-Butoxybenzaldehyde (1.0 eq) in methanol (MeOH).

-

Ammonia Source: Add ammonium acetate (NH₄OAc, ~10 eq) to the solution and stir until it dissolves. The large excess of ammonium acetate serves as the ammonia source and helps drive the imine formation equilibrium.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor by TLC for the disappearance of the aldehyde.

-

Workup: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator.

-

Extraction: Add water and extract the product with dichloromethane (DCM) or ethyl acetate.

-

Purification (Acid-Base): Combine the organic layers and extract with 1M HCl. The amine will move to the aqueous layer as its protonated hydrochloride salt, leaving non-basic impurities in the organic layer.

-

Isolation: Basify the aqueous layer with 2M NaOH until pH > 12. Extract the free amine back into DCM or ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure 4-Butoxybenzylamine.

Applications in Organic Synthesis

The synthetic utility of 4-Butoxybenzylamine stems from the distinct reactivity of its primary amine and aromatic ring. It is a classic building block for introducing a butoxy-phenylmethyl motif into a target molecule.[]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biospace.com [biospace.com]

- 6. 4-N-BUTOXYBENZALDEHYDE | 5736-88-9 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

4-Butoxybenzylamine: A Privileged Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The benzylamine motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved therapeutics.[1] Its ability to engage in key hydrogen bonding, ionic, and hydrophobic interactions makes it a versatile scaffold for targeting a wide array of biological systems. This guide focuses on a specific, yet underexplored, derivative: 4-Butoxybenzylamine. We will delve into the unique physicochemical properties conferred by the butoxy moiety, propose promising therapeutic applications based on structural analogy and existing data, outline robust synthetic strategies for library development, and present a comprehensive workflow for experimental validation. This document serves as a strategic blueprint for researchers aiming to leverage the 4-Butoxybenzylamine core for the discovery of next-generation therapeutics.

The 4-Butoxybenzylamine Scaffold: Physicochemical Rationale

4-Butoxybenzylamine is an organic compound consisting of a benzyl group attached to an amine, with a butoxy substituent at the para (4) position of the benzene ring.[2] This specific combination of functional groups provides a compelling foundation for drug design.

1.1 Key Structural Features and Predicted Properties

The core structure marries three critical pharmacophoric elements:

-

The Primary Amine (NH2): A versatile functional group that can act as a hydrogen bond donor and, when protonated at physiological pH, a cation. This allows for strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins. It also serves as a key synthetic handle for further molecular elaboration.

-

The Aromatic Ring: Provides a rigid scaffold and can participate in π-π stacking and hydrophobic interactions within a binding pocket. The para-substitution pattern offers a clear vector for exploring chemical space.

-

The n-Butoxy Group (-O-(CH2)3CH3): This is the defining feature. Compared to smaller alkoxy groups (like methoxy), the four-carbon chain significantly increases lipophilicity. This can enhance membrane permeability, improve oral bioavailability, and access deep, greasy binding pockets. The ether linkage is generally stable to metabolic degradation.

A summary of its fundamental properties is presented below.

| Property | Value / Prediction | Significance in Drug Discovery |

| Molecular Formula | C11H17NO | Provides a starting point for molecular weight calculations. |

| Molecular Weight | 179.26 g/mol | Falls well within the "Rule of Five" for lead-like compounds. |

| Predicted LogP | ~2.7 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. |

| Hydrogen Bond Donors | 1 (from -NH2) | Allows for critical interactions with protein backbones or side chains. |

| Hydrogen Bond Acceptors | 2 (from -NH2 and -O-) | Provides additional points for specific molecular recognition. |

| pKa (predicted) | ~9.5-10.0 (for the amine) | The amine will be predominantly protonated at physiological pH 7.4, facilitating ionic bonds. |

Potential Therapeutic Applications: A Hypothesis-Driven Approach

While direct pharmacological data on 4-Butoxybenzylamine is sparse, its structural motifs are present in numerous bioactive agents. By analogy, we can hypothesize several promising therapeutic avenues. The benzylamine core is found in drugs targeting the central nervous system, cardiovascular diseases, and infectious agents.[1][2]

2.1 Central Nervous System (CNS) Disorders

Many CNS-active drugs utilize a substituted benzylamine core to interact with neurotransmitter receptors and transporters.

-

Rationale: The structure of 4-Butoxybenzylamine shares features with ligands for serotonin and histamine receptors. For instance, benzylamine derivatives have been developed as histamine H3 antagonists and serotonin reuptake inhibitors.[3] The butoxy group could provide the necessary lipophilicity to cross the blood-brain barrier and confer selectivity for a specific receptor subtype.

-

Potential Targets:

-

Serotonin Transporter (SERT)

-

Monoamine Oxidase B (MAO-B), as benzylamine itself is a substrate.[2]

-

Histamine H3 Receptor

-

Sigma Receptors

-

2.2 Oncology

Recent studies have highlighted the potential of benzylamine derivatives as anti-cancer agents.

-

Rationale: Certain benzylamine-derived compounds have been shown to induce apoptosis and reduce proliferation and migration in melanoma cells.[4] The mechanism may involve the inhibition of key signaling pathways like NF-κB or Akt.[4] The 4-butoxy group could enhance cellular uptake and potency.

-

Potential Targets:

-

Signaling adaptors in the NF-κB pathway.[4]

-

Protein Kinases (e.g., Akt).

-

Tubulin polymerization.

-

2.3 Antimicrobial Agents

The benzylamine scaffold is also a component of various antimicrobial compounds.

-

Rationale: Novel benzylamine derivatives have been synthesized and evaluated against Mycobacterium tuberculosis, showing promising activity.[5] Additionally, salicylanilides, which can be formed from benzylamine precursors, possess a wide range of antibacterial and antifungal properties.[6] The lipophilic butoxy tail could be crucial for disrupting the complex cell walls of bacteria and fungi.

-

Potential Targets:

-

Bacterial cell wall synthesis enzymes.

-

Mycobacterial metabolic pathways.

-

Fungal ergosterol biosynthesis.

-

Synthetic Strategy and Library Generation

A key advantage of the 4-Butoxybenzylamine scaffold is its synthetic tractability. A diverse chemical library can be efficiently generated from common starting materials to explore structure-activity relationships (SAR).

3.1 Synthesis of the Core Scaffold

The most direct route to 4-Butoxybenzylamine begins with 4-hydroxybenzaldehyde.

Step-by-Step Protocol:

-

Williamson Ether Synthesis: React 4-hydroxybenzaldehyde with 1-bromobutane in the presence of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF.[7] This reaction selectively alkylates the hydroxyl group to form 4-butoxybenzaldehyde.[8][9]

-

Reductive Amination: The resulting 4-butoxybenzaldehyde is then converted to the primary amine. This can be achieved in a one-pot reaction using an ammonia source (e.g., ammonium acetate or aqueous ammonia) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation with H₂ over a palladium catalyst.[10]

3.2 Library Elaboration Workflow

With the 4-Butoxybenzylamine core in hand, a diverse library can be created by modifying the primary amine. This allows for rapid exploration of SAR around a fixed, optimized lipophilic tail.

Caption: Synthetic workflow for 4-Butoxybenzylamine core and subsequent library generation.

Experimental Validation and Screening Cascade

A structured, multi-stage screening process is essential to efficiently identify and validate hits from the synthesized library. This process should follow a logical progression from broad, high-throughput methods to more complex, biologically relevant assays.

4.1 Proposed Screening Cascade

The following diagram outlines a decision-making workflow for advancing compounds from initial screening to lead candidate selection.

Caption: A multi-stage experimental screening cascade for hit identification and validation.

4.2 Exemplar Protocol: In Vitro Kinase Inhibition Assay (Primary Screen)

This protocol describes a typical fluorescence-based assay to screen the library against a target protein kinase (e.g., Akt).

Materials:

-

Recombinant human kinase enzyme

-

Fluorescently-labeled peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

384-well microplates

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., Staurosporine)

Step-by-Step Methodology:

-

Compound Plating: Dispense 50 nL of test compounds (from 10 mM DMSO stock) into wells of a 384-well plate to achieve a final assay concentration of 10 µM. Include wells for positive (no enzyme) and negative (DMSO vehicle) controls.

-

Enzyme Addition: Add 5 µL of kinase solution (prepared in assay buffer) to all wells except the positive controls. Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate Reaction: Add 5 µL of a solution containing the peptide substrate and ATP (at its Km concentration) to all wells to start the kinase reaction.

-

Incubation: Allow the reaction to proceed for 60 minutes at 30°C.

-

Stop Reaction & Read Plate: Add 10 µL of a stop solution (e.g., EDTA) to terminate the reaction. Measure the fluorescence signal on a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

-

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

-

-

Hit Selection: Compounds demonstrating >50% inhibition are flagged as "hits" and prioritized for secondary screening to determine their IC50 values.

Conclusion and Future Directions

4-Butoxybenzylamine represents a highly attractive, yet underexplored, starting point for drug discovery campaigns. Its well-defined physicochemical properties—particularly the balance of lipophilicity and hydrogen bonding capacity—make it a privileged scaffold for targeting a range of biological systems, from CNS receptors to oncogenic kinases and microbial enzymes. The synthetic accessibility of this core allows for the rapid and cost-effective generation of diverse chemical libraries.

By employing a systematic and hypothesis-driven approach, as outlined in this guide, research organizations can efficiently leverage the 4-Butoxybenzylamine scaffold. Future work should focus on synthesizing focused libraries tailored to specific therapeutic areas and employing the described screening cascade to identify and optimize novel lead compounds with therapeutic potential.

References

- Wikipedia. (n.d.). Benzylamine.

- The Open Medicinal Chemistry Journal. (2023, March 31). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties.

- Benchchem. (n.d.). N-Benzylphenylethylamines in Medicinal Chemistry.

- PubMed Central. (2018, August 23). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells.

- ResearchGate. (n.d.). (A) Selected benzyl amine-containing examples of FDAapproved....

- PharmaCompass.com. (n.d.). Benzylamine | Drug Information, Uses, Side Effects, Chemistry.

- PubMed. (n.d.). Benzylamine histamine H(3) antagonists and serotonin reuptake inhibitors.

- NIH. (n.d.). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides.

- DergiPark. (2019, October 18). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID.

- ChemicalBook. (2025, July 24). 4-N-BUTOXYBENZALDEHYDE.

- Benchchem. (n.d.). Synthesis of 4-Butoxybenzaldehyde.

- ChemicalBook. (2022, July 19). Synthesis and Application of 4-methoxybenzylamine.

- NIH PubChem. (n.d.). 4-Butoxybenzaldehyde.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. Benzylamine histamine H(3) antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 6. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-N-BUTOXYBENZALDEHYDE | 5736-88-9 [chemicalbook.com]

- 9. 4-Butoxybenzaldehyde | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

Foreword: A Senior Application Scientist's Perspective

An In-depth Technical Guide to the Solubility and Stability of 4-Butoxybenzylamine for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, a thorough understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful drug discovery and formulation are built. This guide is dedicated to 4-Butoxybenzylamine, a compound of interest whose solubility and stability characteristics are crucial for its potential applications. While extensive public data on this specific molecule is nascent, the principles and methodologies detailed herein provide a robust framework for its comprehensive characterization. This document is structured not as a rigid protocol, but as a dynamic guide, empowering you, the researcher, to conduct self-validating experiments and generate the high-quality data necessary for informed decision-making in your research endeavors. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the insights provided are both scientifically sound and practically applicable.

Section 1: Physicochemical Profile of 4-Butoxybenzylamine

4-Butoxybenzylamine is a primary amine with a substituted benzene ring. The presence of the butoxy group, a moderately long alkyl chain ether, and the benzylamine moiety bestows upon it a combination of lipophilic and hydrophilic characteristics. A precise understanding of its solubility and stability is paramount for its handling, formulation, and ultimate therapeutic application.

Table 1: Physicochemical Properties of 4-Butoxybenzylamine (and a related compound for context)

| Property | 4-Butoxybenzylamine (Predicted/To be Determined) | 4-tert-Butoxybenzylamine (for comparison)[1] |

| CAS Number | To be assigned/confirmed | 84697-13-2[1] |

| Molecular Formula | C11H17NO | C11H17NO[1] |

| Molecular Weight | 179.26 g/mol | 179.26 g/mol [1] |

| Appearance | To be determined (likely a liquid or low-melting solid) | Not specified |

| Boiling Point | To be determined | Not specified |

| Melting Point | To be determined | Not specified |

| pKa | To be determined (amine group will be basic) | Not specified |

Note: The data for 4-Butoxybenzylamine is to be determined experimentally. The data for the related compound is provided for illustrative purposes.

Section 2: Solubility Characterization of 4-Butoxybenzylamine

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[2] The "like dissolves like" principle suggests that 4-Butoxybenzylamine will exhibit solubility in a range of organic solvents. Due to the amine group, its solubility in aqueous media will be highly pH-dependent.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[2] This protocol ensures the creation of a saturated solution, from which the solubility can be accurately quantified.

Protocol 1: Shake-Flask Solubility Determination

-

Preparation: Add an excess of 4-Butoxybenzylamine to a known volume of the selected solvent in a sealed, clear glass vial. The excess solid is crucial to ensure saturation.[2]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperature) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.[2]

-

Sampling and Dilution: Carefully pipette a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of 4-Butoxybenzylamine.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Recommended Solvents for Solubility Screening

A comprehensive solubility profile should be established in a variety of solvents with differing polarities.

Table 2: Proposed Solvents for Solubility Screening of 4-Butoxybenzylamine

| Solvent Class | Example Solvents | Expected Solubility (Hypothetical) | Rationale |

| Polar Protic | Water (at various pH), Ethanol, Methanol, Isopropanol | pH-dependent in water; likely soluble in alcohols | The amine group can be protonated in acidic aqueous solutions, increasing solubility. The molecule has hydrogen bond accepting (O) and donating (NH2) capabilities. |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely soluble | These solvents can engage in dipole-dipole interactions and are good solvents for many organic molecules.[3] |

| Non-Polar | Toluene, Hexanes, Dichloromethane (DCM) | Moderate to good solubility | The butoxy and benzyl groups contribute to the lipophilicity of the molecule. |

Note: The expected solubility is a qualitative prediction and must be confirmed by experimental data.

Section 3: Stability Profile and Degradation Pathway Analysis of 4-Butoxybenzylamine

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] These studies are governed by ICH guidelines.[5][6]

Long-Term and Accelerated Stability Studies

Long-term stability studies (e.g., 25 °C/60% RH) and accelerated stability studies (e.g., 40 °C/75% RH) are conducted to establish a re-test period or shelf-life and recommended storage conditions.[6]

Protocol 2: Design of a Formal Stability Study

-

Sample Preparation: Package 4-Butoxybenzylamine in the proposed container closure system.[4]

-

Storage Conditions: Place the samples in stability chambers maintained at the conditions specified by ICH guidelines (e.g., 25 °C/60% RH for long-term, 40 °C/75% RH for accelerated).[6]

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[4]

-

Analytical Tests: At each time point, perform a suite of tests including:

-

Assay: To determine the concentration of 4-Butoxybenzylamine.

-

Purity: To detect and quantify any degradation products.

-

Appearance: To note any changes in physical form or color.

-

Forced Degradation (Stress) Studies

Forced degradation studies are undertaken to identify likely degradation products and pathways, and to establish the stability-indicating nature of the analytical methods.[7] The compound is subjected to conditions more severe than those in accelerated stability studies.[8]

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60 °C) | Cleavage of the ether linkage. |

| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 60 °C) | Potential for some degradation, though ethers are generally base-stable. |

| Oxidation | 3-30% H2O2, room temperature or heat | Oxidation of the benzylamine to an imine, oxime, or other oxidative products.[9] |

| Thermal | Dry heat (e.g., 80-100 °C) | General decomposition. |

| Photostability | Exposure to light source as per ICH Q1B guidelines | Photolytic degradation, potentially involving radical mechanisms. |

Proposed Degradation Pathway of 4-Butoxybenzylamine

Based on the chemical structure, a hypothetical degradation pathway can be proposed. This serves as a starting point for the identification of degradation products in forced degradation studies.

Caption: Proposed Degradation Pathways for 4-Butoxybenzylamine.

Section 4: Analytical Methodologies for Quantification

A robust and validated analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is often the method of choice.[10]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the API from its degradation products, process impurities, and excipients.[7]

Protocol 3: HPLC Method Development and Validation

-

Column and Mobile Phase Selection: A C18 reversed-phase column is a good starting point. A mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode will likely provide good separation.

-

Detector Wavelength Selection: Determine the UV absorbance maximum of 4-Butoxybenzylamine for optimal sensitivity.

-

Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve good resolution between the parent peak and any degradation peaks.

-

Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

Section 5: Handling and Storage Recommendations

Proper handling and storage are essential to maintain the integrity of 4-Butoxybenzylamine.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses, when handling this compound.[11] Work in a well-ventilated area or a fume hood.

-

Storage: Store 4-Butoxybenzylamine in a tightly sealed container in a cool, dry, and dark place.[12] Protect from light and moisture. For long-term storage, refrigeration (-20°C) may be advisable, especially for a stock solution.[3]

-

Safety Data Sheet (SDS): Always consult the Safety Data Sheet for detailed information on handling, storage, and emergency procedures.[11]

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 4-Butoxybenzylamine. By following the outlined experimental protocols and adhering to the principles of scientific integrity, researchers can generate the critical data needed to advance their research and development activities. The journey of a molecule from the laboratory to a potential therapeutic agent is long and data-driven. It is our hope that this guide will serve as a valuable companion on that journey.

References

-

ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]

-

IN.gov. (2024). Transportation, Use, Handling, and Storage of Lab Chemicals. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1998). Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

-

ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

-

PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

-

ResearchGate. (2017). Degradation Pathway. Retrieved from [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

Eurofins Nederland. (2024). Stability Testing - Pharmaceutical Products. Retrieved from [Link]

-

ASHP. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). The possible pathways during the BPA degradation and mineralization via.... Retrieved from [Link]

-

ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Retrieved from [Link]

-

PMC. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

-

Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Retrieved from [Link]

-

ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). The metabolic pathway for degradation of benzoate, 4-hydroxybenzoate and cyclohexane-1-carboxylate in R. palustris. Retrieved from [Link]

-

PMC. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]

-

Springer. (2021). Quantification and distribution of 4‐fluoroisobutyryl fentanyl (4‐FiBF) in postmortem biological samples using. Retrieved from [Link]

-

ResearchGate. (2025). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. Retrieved from [Link]

Sources

- 1. 4-TERT-BUTOXY-BENZYLAMINE | 84697-13-2 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability Testing - Pharmaceutical Products [eurofins.nl]

- 8. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. in.gov [in.gov]

- 12. ashp.org [ashp.org]

An In-depth Technical Guide to 4-Butoxybenzylamine Isomers: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of two key isomers of 4-butoxybenzylamine: 4-n-butoxybenzylamine and 4-tert-butoxybenzylamine. Due to ambiguity in common nomenclature, this document delineates the distinct properties, synthesis, and applications of each isomer, providing clarity for researchers in organic synthesis and medicinal chemistry.

Section 1: Isomer Clarification and Physicochemical Properties

A critical distinction must be made between the straight-chain n-butyl and the branched tert-butyl isomers of 4-butoxybenzylamine, as their structural differences significantly influence their chemical and biological profiles.

1.1 4-tert-Butoxybenzylamine

This isomer is well-documented in chemical literature and is commercially available.

| Property | Value | Source |

| CAS Number | 84697-13-2 | [1][2] |

| Molecular Formula | C11H17NO | [1][2] |

| Molecular Weight | 179.26 g/mol | [1][2] |

| IUPAC Name | (4-(tert-butoxy)phenyl)methanamine | [1] |

1.2 4-n-Butoxybenzylamine

There is considerable confusion in chemical databases regarding 4-n-butoxybenzylamine. Often, the CAS number 57802-79-6 is incorrectly associated with this name; however, this CAS number correctly identifies 4-n-butylbenzylamine , a compound lacking the ether oxygen. The correct molecular formula for 4-n-butoxybenzylamine is C11H17NO, and its molecular weight is 179.26 g/mol , identical to its tert-butyl isomer. For the purpose of this guide, we will discuss the synthesis and expected properties of 4-n-butoxybenzylamine based on established chemical principles, as specific experimental data is sparse.

Section 2: Synthesis of 4-Butoxybenzylamine Isomers

The synthetic routes to both isomers typically start from a corresponding benzaldehyde derivative.

2.1 Synthesis of 4-n-Butoxybenzylamine

The most logical and efficient synthesis of 4-n-butoxybenzylamine is a two-step process starting from 4-hydroxybenzaldehyde.

Step 1: Williamson Ether Synthesis of 4-Butoxybenzaldehyde

This classic reaction involves the O-alkylation of 4-hydroxybenzaldehyde with an n-butyl halide.

Caption: Williamson Ether Synthesis of 4-Butoxybenzaldehyde.

Experimental Protocol: Synthesis of 4-Butoxybenzaldehyde

-

To a solution of 4-hydroxybenzaldehyde (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a mild base such as potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add n-butyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 70-80°C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-butoxybenzaldehyde, which can be purified by column chromatography.

Step 2: Reductive Amination to 4-n-Butoxybenzylamine

4-Butoxybenzaldehyde is then converted to the corresponding primary amine via reductive amination.[3] This process involves the formation of an imine intermediate with an ammonia source, followed by in-situ reduction.

Caption: Reductive Amination of 4-Butoxybenzaldehyde.

Experimental Protocol: Synthesis of 4-n-Butoxybenzylamine

-

Dissolve 4-butoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol.

-

Add an ammonia source, for example, ammonium acetate (10 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add a reducing agent, such as sodium cyanoborohydride (1.5 equivalents), portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, carefully acidify the mixture with dilute HCl to quench the excess reducing agent.

-

Basify the solution with an aqueous base (e.g., NaOH) to a pH > 10.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting 4-n-butoxybenzylamine by column chromatography or distillation.

2.2 Synthesis of 4-tert-Butoxybenzylamine

A common route for the synthesis of 4-tert-butoxybenzylamine involves the Delepine reaction, starting from 4-tert-butylbenzyl chloride.

Experimental Protocol: Synthesis of 4-tert-Butoxybenzylamine

-

React 4-tert-butylbenzyl chloride with hexamethylenetetramine (urotropine) to form a quaternary ammonium salt.[3]

-

Hydrolyze the resulting salt with an ethanolic solution of hydrochloric acid.

-

Filter the reaction mixture and evaporate the solvent to obtain 4-tert-butoxybenzylamine hydrochloride.

-

Neutralize the hydrochloride salt with a base (e.g., NaOH) to yield the free amine, 4-tert-butoxybenzylamine.[3]

Section 3: Applications in Research and Drug Development

The structural features of these isomers make them valuable building blocks in different areas of chemical and pharmaceutical research.

3.1 Applications of 4-n-Butoxybenzylamine

While specific, widespread applications are not extensively documented, the structure of 4-n-butoxybenzylamine suggests its utility as:

-

A building block in medicinal chemistry: The primary amine can be readily functionalized to introduce the butoxybenzyl moiety into larger molecules, potentially influencing their lipophilicity and pharmacokinetic properties.

-

A precursor for Schiff bases and other ligands: The amine can be condensed with aldehydes and ketones to form Schiff bases, which are versatile ligands in coordination chemistry and catalysis.

3.2 Applications of 4-tert-Butoxybenzylamine

This isomer has more clearly defined applications, particularly in the field of drug development.

3.2.1 Substrate for Semicarbazide-Sensitive Amine Oxidase (SSAO)

4-tert-Butoxybenzylamine has been identified as a substrate for semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[1] SSAO is an enzyme implicated in various physiological and pathological processes, including glucose metabolism and inflammation.[4]

The enzymatic conversion of primary amines by SSAO produces an aldehyde, hydrogen peroxide, and ammonia.[4] The study of SSAO substrates like 4-tert-butoxybenzylamine is crucial for understanding the enzyme's function and for the development of novel therapeutic agents targeting SSAO-related disorders. A study in the Journal of Medicinal Chemistry explored the structure-activity relationships of various arylalkylamines, including 4-tert-butoxybenzylamine, as SSAO substrates to identify more efficient compounds that could lead to new treatments for conditions such as diabetes.[5]

3.2.2 Intermediate in Organic Synthesis

The tert-butoxy group serves as a bulky, lipophilic protecting group for the phenolic hydroxyl group, while the benzylamine moiety provides a reactive handle for further chemical transformations. This makes 4-tert-butoxybenzylamine a useful intermediate in the synthesis of more complex molecules where protection of a phenol and subsequent elaboration are required.

Section 4: Conclusion

The 4-butoxybenzylamine isomers, while sharing the same molecular formula and weight, are distinct chemical entities with different synthetic routes and applications. 4-tert-Butoxybenzylamine is a well-characterized compound with established use as a biochemical probe for the SSAO/VAP-1 enzyme and as a synthetic intermediate. In contrast, 4-n-butoxybenzylamine is less documented, but its synthesis via a two-step sequence from 4-hydroxybenzaldehyde is chemically sound. For researchers and drug development professionals, a clear understanding of the specific isomer is paramount for the successful design and execution of their scientific endeavors.

References

-

PubChem. (n.d.). 4-Butoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Butylbenzylamine. Retrieved from [Link]

- Google Patents. (n.d.). CN101704755A - Method for preparing p-tert-butylbenzylamine.

-

ACS Publications. (2006). New Efficient Substrates for Semicarbazide-Sensitive Amine Oxidase/VAP-1 Enzyme: Analysis by SARs and Computational Docking. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Bentham Science. (2008). Semicarbazide-Sensitive Amine Oxidase/Vascular Adhesion Protein 1: Recent Developments Concerning Substrates and Inhibitors of a Promising Therapeutic Target. Current Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). New Efficient Substrates for Semicarbazide-Sensitive Amine Oxidase/VAP-1 Enzyme: Analysis by SARs and Computational Docking. Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

- Google Patents. (n.d.). CN101704755A - Method for preparing p-tert-butylbenzylamine.

-

Medical Science Monitor. (2005). Semicarbazide-sensitive amine oxidase (SSAO): from cell to circulation. Retrieved from [Link]

Sources

Methodological & Application

detailed experimental protocol for 4-Butoxybenzylamine synthesis

An In-Depth Guide to the Synthesis of 4-Butoxybenzylamine

Authored by: A Senior Application Scientist

Introduction

4-Butoxybenzylamine is a primary amine of significant interest in medicinal chemistry and materials science. Its structure, featuring a flexible butoxy group and a reactive benzylamine moiety, makes it a valuable building block for the synthesis of novel organic compounds, including potential pharmaceutical agents and functional materials. This document provides a comprehensive, two-step experimental protocol for the synthesis of 4-Butoxybenzylamine, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the chemical principles behind the chosen synthetic strategy and provides detailed, field-proven methodologies to ensure reproducibility and success.

The synthesis follows a logical and efficient pathway:

-

Step 1: Williamson Ether Synthesis. Preparation of the key intermediate, 4-butoxybenzaldehyde, from commercially available 4-hydroxybenzaldehyde and 1-bromobutane. This classic S_N2 reaction is robust and high-yielding.[1][2]

-

Step 2: Reductive Amination. Conversion of the synthesized 4-butoxybenzaldehyde into the target molecule, 4-butoxybenzylamine, using ammonia and a suitable reducing agent. This method is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[3][4]

This guide provides not only the procedural steps but also the rationale for specific reagents and conditions, troubleshooting tips, and detailed characterization protocols for the final product.

PART 1: Synthesis of 4-Butoxybenzaldehyde (Intermediate)

The initial step involves the formation of an ether linkage via the Williamson ether synthesis. In this SN2 reaction, the phenoxide ion of 4-hydroxybenzaldehyde, generated in situ by a base, acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane.[2] Anhydrous potassium carbonate is an excellent choice of base for this transformation as it is inexpensive, easy to handle, and sufficiently strong to deprotonate the phenolic hydroxyl group.[5] N,N-dimethylformamide (DMF) is used as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation without interfering with the nucleophilic phenoxide.[1]

Reaction Scheme: Williamson Ether Synthesis

Sources

one-pot reductive amination for 4-Butoxybenzylamine

Application Notes & Protocols

Topic: High-Fidelity One-Pot Synthesis of 4-Butoxybenzylamine via Reductive Amination

Abstract

Primary amines are foundational building blocks in medicinal chemistry and materials science.[1] This guide provides a comprehensive, field-tested protocol for the one-pot synthesis of 4-Butoxybenzylamine from 4-Butoxybenzaldehyde. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for reagent selection, and robust strategies for optimization and purification. The featured protocol emphasizes the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers significant advantages in safety and efficiency over traditional reagents.[2] This document is intended for researchers and process chemists seeking a reliable and scalable method for producing primary benzylic amines.

Introduction: The Strategic Value of Reductive Amination

Reductive amination stands as one of the most powerful and versatile methods for C-N bond formation in modern organic synthesis.[3] It facilitates the conversion of a carbonyl compound (aldehyde or ketone) into an amine in a single conceptual operation. The "one-pot" or "direct" approach, where the carbonyl, amine source, and reducing agent are combined in a single vessel, is particularly advantageous.[4][5] This strategy enhances operational simplicity, minimizes waste, and often improves overall yield by avoiding the isolation of the inherently unstable imine intermediate.[6]

The synthesis of 4-Butoxybenzylamine serves as an excellent model for this transformation, producing a key intermediate for various applications. The challenge in synthesizing a primary amine like this lies in preventing over-alkylation, which can lead to the formation of secondary and tertiary amines.[7] The choice of a selective reducing agent is therefore paramount to the success of the reaction.

Mechanistic Rationale: A Self-Validating System

The one-pot reductive amination proceeds through a well-defined, sequential mechanism. Understanding these steps is critical for troubleshooting and optimization.

-

Imine Formation: The process begins with the nucleophilic attack of the ammonia source on the electrophilic carbonyl carbon of 4-Butoxybenzaldehyde. This forms an unstable hemiaminal intermediate, which rapidly dehydrates to form the corresponding imine.

-

Iminium Ion Generation: In the presence of a weak acid (often acetic acid generated in situ from NaBH(OAc)₃), the imine nitrogen is protonated to form a highly electrophilic iminium ion.

-

Hydride Reduction: The reducing agent delivers a hydride (H⁻) to the iminium carbon, quenching the positive charge and forming the final primary amine product.

The success of the one-pot procedure hinges on the reducing agent's ability to selectively reduce the iminium ion much faster than it reduces the starting aldehyde.[2][8] Sodium triacetoxyborohydride is ideal for this purpose due to its steric bulk and attenuated reactivity compared to reagents like sodium borohydride (NaBH₄).[9][10]

Caption: Figure 1: Reaction Mechanism of Reductive Amination.

Experimental Protocol: Synthesis of 4-Butoxybenzylamine

This protocol is designed for a 10 mmol scale and can be adapted for larger quantities.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Properties |

| 4-Butoxybenzaldehyde | 178.23 | 10.0 | 1.78 g | Liquid, Density: ~1.03 g/mL |

| Ammonium Acetate (NH₄OAc) | 77.08 | 20.0 | 1.54 g | Solid |

| Sodium Triacetoxyborohydride | 211.94 | 15.0 | 3.18 g | Solid, moisture-sensitive |

| 1,2-Dichloroethane (DCE) | - | - | 40 mL | Solvent, anhydrous |

| Saturated aq. NaHCO₃ | - | - | 30 mL | For workup |

| 1 M Hydrochloric Acid (HCl) | - | - | ~30 mL | For extraction |

| 3 M Sodium Hydroxide (NaOH) | - | - | ~15 mL | For extraction |

| Dichloromethane (DCM) | - | - | 100 mL | For extraction |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying agent |

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1,2-dichloroethane is a suspected carcinogen.

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Butoxybenzaldehyde (1.78 g, 10.0 mmol) and ammonium acetate (1.54 g, 20.0 mmol).

-

Solvent Addition: Add 40 mL of anhydrous 1,2-dichloroethane (DCE). Stir the suspension at room temperature.

-

Imine Formation: Allow the mixture to stir for 30-60 minutes. The aldehyde and ammonium salt will react to form the imine in situ.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring suspension in three or four portions over 10 minutes. Causality Note: Portion-wise addition helps to control the mildly exothermic reaction and any gas evolution.

-

Reaction: Stir the reaction mixture at room temperature for 12 to 24 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. Check for the disappearance of the starting aldehyde spot.

-

Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM, 2 x 20 mL). Combine all organic layers.

-

Purification - Acid-Base Extraction:

-

Wash the combined organic layers with 30 mL of 1 M HCl. The desired amine product will be protonated and move into the aqueous (acidic) layer.

-

Separate the layers and save the aqueous layer. The organic layer, containing neutral impurities and byproducts, can be discarded.

-

Wash the acidic aqueous layer with DCM (20 mL) once more to remove any residual neutral impurities.

-

In the separatory funnel, carefully make the acidic aqueous layer basic (pH > 12) by the slow addition of 3 M NaOH. The solution may become cloudy as the deprotonated amine precipitates or oils out.

-

Extract the product from the basic aqueous layer with DCM (3 x 20 mL).

-

-

Drying and Concentration: Combine the final organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield 4-Butoxybenzylamine as a colorless to pale yellow oil.

Optimization & Troubleshooting

| Observation / Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Conversion / Reaction Stalls | 1. Inactive or wet reducing agent. 2. Insufficient reaction time. 3. Steric hindrance (less common for this substrate). | 1. Use fresh, high-quality NaBH(OAc)₃ from a sealed container. Ensure anhydrous solvent. 2. Allow the reaction to proceed for 24 hours or longer. Gentle heating (40 °C) may be applied. |

| Formation of Byproducts | 1. Formation of N,N-dibenzyl secondary amine. 2. Reduction of aldehyde to 4-butoxybenzyl alcohol. | 1. Use a larger excess of the ammonia source (e.g., 3-5 equivalents of NH₄OAc).[2] 2. This indicates the reducing agent is not selective enough. Ensure NaBH(OAc)₃ is used; if using NaBH₄, the imine must be fully formed before its addition.[10] |

| Difficult Emulsion During Workup | 1. Presence of insoluble salts or polymeric material. | 1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. If necessary, filter the entire biphasic mixture through a pad of celite. |

Alternative & Scalable Methods

While the NaBH(OAc)₃ protocol is excellent for lab-scale synthesis, alternative methods may be considered for industrial applications.

-

Catalytic Hydrogenation: This is a highly atom-economical method. The reaction can be performed using 4-butoxybenzaldehyde and ammonia in a solvent like ethanol or methanol over a heterogeneous catalyst such as Raney Nickel, Pd/C, or a Ru-based catalyst, under a hydrogen atmosphere.[11][12] This approach avoids borane waste streams but requires specialized high-pressure reactor equipment.

Conclusion

The one-pot reductive amination using sodium triacetoxyborohydride provides a highly efficient, selective, and reliable pathway to 4-Butoxybenzylamine. By understanding the core mechanism and the rationale for reagent selection, researchers can readily apply and adapt this protocol to a wide range of substrates. The described procedure, including the robust acid-base purification strategy, ensures the isolation of a high-purity product suitable for the rigorous demands of pharmaceutical and materials science research.

References

-

Der Pharma Chemica. (n.d.). Synthesis of primary amines by one-pot reductive amination of aldehydes. Retrieved from [Link]

-

Tandfonline. (n.d.). Full article: Synthesis of Primary Amines by One-Pot Reductive Amination of Aldehydes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Wiley Online Library. (2018, October 25). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia | Organic Letters. Retrieved from [Link]

-